molecular formula C9H6N2O2 B1319429 1,6-Naphthyridine-3-carboxylic acid CAS No. 1017793-59-7

1,6-Naphthyridine-3-carboxylic acid

Cat. No.: B1319429
CAS No.: 1017793-59-7
M. Wt: 174.16 g/mol
InChI Key: DTQIBVJDCJZFTK-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-3-carboxylic acid is a compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,6-Naphthyridine derivatives has been a topic of interest in recent years due to their pharmacological activities . Various synthetic strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two fused pyridine rings, forming a naphthalene analog with one nitrogen atom in each ring .


Chemical Reactions Analysis

The reactivity of this compound with various reagents has been studied. For instance, it has been reported that heating anilides (hydrazides) of 5-cyano-6-oxo-2-styrylnicotinic acids in polyphosphoric acid (PPA) leads to amides of 7-aryl-2,5-dioxo-6-phenyl (amino)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acids .


Physical and Chemical Properties Analysis

This compound is a solid compound with a boiling point of approximately 385.8±27.0 C at 760 mmHg . It is stored at a temperature of 4C .

Scientific Research Applications

Antibacterial Activity

1,6-Naphthyridine derivatives have been explored extensively for their antibacterial properties. The synthesis of 8-Methyl-7-substituted-1,6-naphthyridine-3-carboxylic acids as new 6-desfluoroquinolone antibacterials demonstrates their potential in this field. These compounds have shown promising Gram-positive antibacterial activity, comparable to ciprofloxacin for certain derivatives (Sabatini et al., 1999). Similarly, the synthesis and evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have shown protection against Escherichia coli and other gram-negative bacterial infections (Santilli et al., 1975).

Anticancer Properties

1,6-Naphthyridines have been recognized for their anticancer potential. A comprehensive review of the synthesis and biological applications of 1,6-naphthyridines indicates their pharmacological activity in various applications including anticancer. Molecular modeling studies and the structure–activity relationship (SAR) have been used to correlate their anticancer activity (Lavanya et al., 2021).

Human Cytomegalovirus (H

CMV) Inhibition1,6-Naphthyridine-2-carboxylic acid benzylamides have shown potent anti-HCMV (human cytomegalovirus) properties. The replacement of the amide moiety with groups containing internal hydrogen bonds has extended the structure-activity relationship (SAR) of these compounds, indicating their effectiveness against HCMV (Chan et al., 2001).

Luminescent Properties

Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives, including 1,6-naphthyridine analogs, exhibit high luminescence and photostability in aqueous solutions. These complexes have been studied for potential applications as bioimaging agents and pH probes, showcasing their unique luminescent properties and sensitivity to environmental changes (Wei et al., 2016).

Anti-Inflammatory and Antioxidant Efficacy

Functionalized 1,6-naphthyridines synthesized through a one-pot multicomponent method have demonstrated significant anti-inflammatory and antioxidant activities. Their efficacy in membrane stabilization and DPPH scavenging activities suggests their potential use in therapeutic applications (Lavanya et al., 2015).

Mechanism of Action

Target of Action

1,6-Naphthyridine-3-carboxylic acid is a pharmacologically active compound with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . It has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity .

Mode of Action

The compound interacts with its targets, such as c-Met kinase, to inhibit their activity . This interaction results in changes in the cellular processes that these targets are involved in, leading to the various pharmacological effects of the compound .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with its targets. For instance, the inhibition of c-Met kinase can affect pathways related to cell growth and proliferation, leading to its anticancer effects .

Pharmacokinetics

The compound has been successfully synthesized and characterized by different spectral techniques .

Result of Action

The result of the compound’s action is the inhibition of the activity of its targets, leading to changes in the cellular processes that these targets are involved in. This can result in various effects at the molecular and cellular level, such as the inhibition of cell growth and proliferation in the case of its anticancer activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

The compound is classified as potentially harmful, with hazard statements indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Future Directions

The synthesis and biological applications of 1,6-Naphthyridine-3-carboxylic acid and its derivatives continue to be an active area of research due to their wide range of pharmacological activities . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of this compound and its derivatives .

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with c-Met kinase, where this compound acts as an inhibitor . This interaction is significant in cancer research, as c-Met kinase is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated the ability to induce apoptosis and inhibit cell proliferation . This is achieved through the modulation of cell signaling pathways, including the inhibition of c-Met kinase and topoisomerase I. Furthermore, this compound has been observed to influence gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell proliferation and survival . Additionally, this compound intercalates into DNA, inhibiting topoisomerase I and disrupting DNA replication and transcription . These molecular interactions result in the inhibition of cancer cell growth and the induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anticancer activity, with sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound is suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, with cytochrome P450 enzymes playing a key role in its biotransformation . The metabolites of this compound are further conjugated with glucuronic acid or sulfate, facilitating their excretion . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Additionally, binding proteins such as albumin play a role in the distribution of this compound in the bloodstream . These interactions influence the compound’s localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the nucleus, where it interacts with DNA and topoisomerase I . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . The nuclear localization is essential for the compound’s anticancer activity, as it allows for direct interaction with its molecular targets.

Properties

IUPAC Name

1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQIBVJDCJZFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600260
Record name 1,6-Naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017793-59-7
Record name 1,6-Naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Naphthyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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